5-Amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-on

Übersicht

Beschreibung

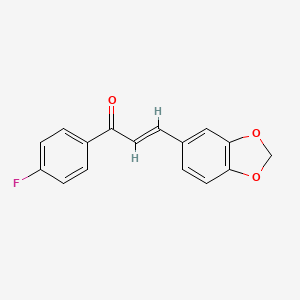

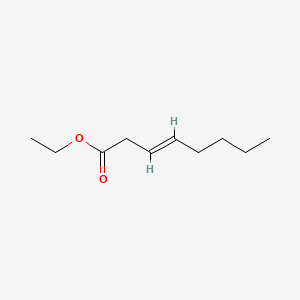

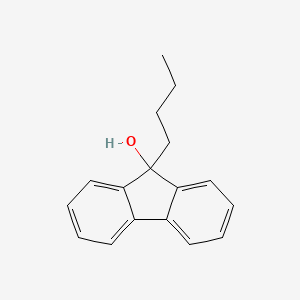

“5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one” is a chemical compound with the molecular formula C10H13N3O . It has a molecular weight of 191.230 Da . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13N3O.ClH/c1-6-4-8-9 (5-7 (6)11)13 (3)10 (14)12 (8)2;/h4-5H,11H2,1-3H3;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is solid at room temperature . It has a molecular weight of 191.230 Da . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Farbstoff für Farbfilter

Eine der Anwendungen von 5-Amino-1,3,6-trimethylbenzimidazol-2-on ist die Herstellung von Farbstoffen für Farbfilter. Diese Filter sind in verschiedenen Industrien unerlässlich, darunter Fotografie, Beleuchtung und Display-Technologien .

Chemische Synthese

Die Verbindung wird in chemischen Syntheseprozessen von Wissenschaftlern in Bereichen wie den Life Sciences, Materialwissenschaften und der analytischen Chemie verwendet. Sie dient als Baustein bei der Synthese komplexerer Moleküle .

Therapeutische Anwendungen

Es gibt Forschungsergebnisse zum therapeutischen Potenzial von Benzimidazolverbindungen, einschließlich 5-Amino-1,3,6-trimethylbenzimidazol-2-on. Diese Verbindungen wurden auf ihre antimikrobiellen Eigenschaften gegen Bakterien wie Staphylococcus aureus und Escherichia coli untersucht .

Korrosionsschutz

Benzimidazolderivate, darunter 5-Amino-1,3,6-trimethylbenzimidazol-2-on, sind als wirksame Korrosionsinhibitoren bekannt. Sie sind besonders nützlich in aggressiven korrosiven sauren Medien wie HCl, HNO3 und H2SO4 .

Synthese von Energetischen Materialien

Die Verbindung wurde als Vorläufer bei der Synthese von Energetischen Materialien verwendet. Diese Materialien sind für verschiedene Anwendungen von militärischen bis hin zu Weltraumforschungen von entscheidender Bedeutung .

Industrielle Anwendungen

Aufgrund seiner chemischen Eigenschaften hat 5-Amino-1,3,6-trimethylbenzimidazol-2-on potenzielle industrielle Anwendungen. Obwohl die spezifischen Verwendungen in den Suchergebnissen nicht aufgeführt sind, deutet seine Rolle als Vorläufer auf seine Vielseitigkeit in der industriellen Chemie hin .

Safety and Hazards

Wirkmechanismus

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Understanding these factors is crucial for optimizing the compound’s use.

Biochemische Analyse

Biochemical Properties

5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses and cellular metabolism. For instance, it has been observed to bind with certain oxidoreductases, influencing their activity and thereby modulating the redox state of the cell . Additionally, 5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one can form hydrogen bonds with amino acid residues in proteins, affecting protein folding and stability .

Cellular Effects

The effects of 5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis . It can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival and proliferation . Furthermore, 5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic processes .

Molecular Mechanism

At the molecular level, 5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity . For example, it has been found to inhibit certain kinases involved in cell cycle regulation, leading to cell cycle arrest . Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis . The binding interactions of 5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one with biomolecules are often mediated by hydrogen bonds and hydrophobic interactions .

Temporal Effects in Laboratory Settings

The stability and effects of 5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one over time in laboratory settings are crucial for understanding its long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its effects on cells can change over time, with prolonged exposure leading to adaptive responses such as increased expression of detoxifying enzymes . In in vitro studies, long-term exposure to 5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one has been associated with alterations in cell morphology and function .

Dosage Effects in Animal Models

The effects of 5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one vary with different dosages in animal models. At low doses, this compound can enhance cellular stress responses and improve cell survival under adverse conditions . At high doses, it may exhibit toxic effects, including oxidative damage and apoptosis . Threshold effects have been observed, where a specific dosage range elicits maximal beneficial effects, beyond which adverse effects become prominent . These findings highlight the importance of dosage optimization in therapeutic applications of 5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one.

Eigenschaften

IUPAC Name |

5-amino-1,3,6-trimethylbenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-6-4-8-9(5-7(6)11)13(3)10(14)12(8)2/h4-5H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPXTEFKFUCWDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)N(C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424548 | |

| Record name | 5-Amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73778-94-6 | |

| Record name | 5-Amino-1,3-dihydro-1,3,6-trimethyl-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73778-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)ethanone](/img/structure/B1623536.png)

![4-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B1623540.png)

![1,2,2-Trimethyl-3-[(methylamino)carbonyl]cyclopentanecarboxylic acid](/img/structure/B1623544.png)

![1-(3-Nitrophenyl)-1h-benzo[d]imidazole](/img/structure/B1623546.png)